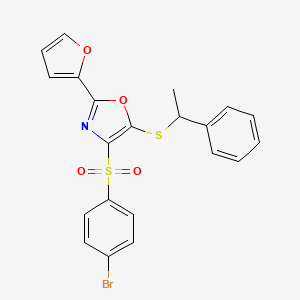![molecular formula C18H15F3N2OS B2870408 (2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-[3-(trifluoromethyl)phenyl]methanone CAS No. 851864-20-5](/img/structure/B2870408.png)
(2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-[3-(trifluoromethyl)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-[3-(trifluoromethyl)phenyl]methanone, also known as BPTM, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling and glucose homeostasis.
Mechanism of Action
(2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-[3-(trifluoromethyl)phenyl]methanone is a potent and selective inhibitor of PTP1B. It binds to the catalytic site of PTP1B and prevents its dephosphorylation activity. This leads to increased phosphorylation of insulin receptor substrate 1 (IRS-1) and other downstream signaling molecules, resulting in improved insulin signaling and glucose uptake.
Biochemical and Physiological Effects:
This compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It also increases glucose uptake in cells and improves glucose-stimulated insulin secretion. This compound has been shown to have anti-inflammatory effects in macrophages and to reduce hepatic steatosis in animal models of non-alcoholic fatty liver disease.
Advantages and Limitations for Lab Experiments
(2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-[3-(trifluoromethyl)phenyl]methanone is a potent and selective inhibitor of PTP1B, making it a valuable tool for studying the role of PTP1B in insulin signaling and glucose homeostasis. However, it is important to note that this compound has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental systems. Additionally, this compound has a relatively short half-life in vivo, which can limit its effectiveness in animal studies.
Future Directions
There are several potential future directions for research on (2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-[3-(trifluoromethyl)phenyl]methanone. One area of interest is the development of more potent and selective PTP1B inhibitors based on the this compound scaffold. Another area of interest is the use of this compound as a therapeutic agent for the treatment of diabetes and other metabolic disorders. Finally, this compound could be used as a tool to study the role of PTP1B in other physiological processes beyond glucose homeostasis, such as cancer and inflammation.
Synthesis Methods
The synthesis of (2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-[3-(trifluoromethyl)phenyl]methanone involves a multi-step process starting from commercially available starting materials. The first step involves the reaction of 2-mercapto-1-methylimidazole with benzyl bromide to form 2-benzylsulfanyl-1-methylimidazole. This intermediate is then reacted with 3-(trifluoromethyl)benzaldehyde in the presence of a base to form this compound. The final product is purified by column chromatography.
Scientific Research Applications
(2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-[3-(trifluoromethyl)phenyl]methanone has been extensively used in scientific research as a tool to study the role of PTP1B in insulin signaling and glucose homeostasis. PTP1B is a negative regulator of insulin signaling, and its inhibition by this compound leads to increased insulin sensitivity and improved glucose uptake in cells. This compound has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
properties
IUPAC Name |
(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2OS/c19-18(20,21)15-8-4-7-14(11-15)16(24)23-10-9-22-17(23)25-12-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMVJNOCUXMJOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



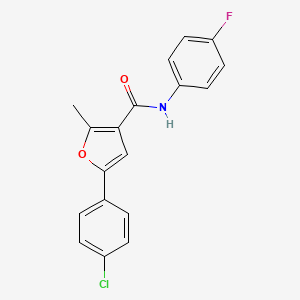
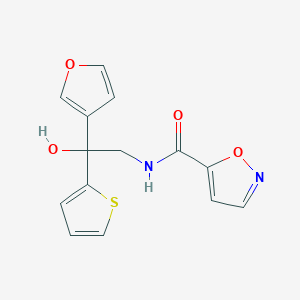
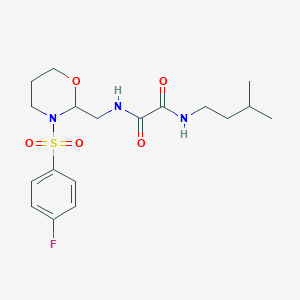
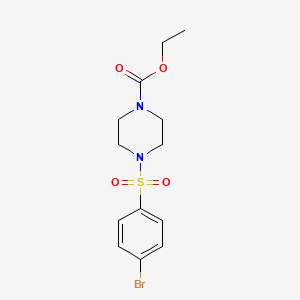
![N-(2-chlorobenzyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)




![methyl 4-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate](/img/structure/B2870343.png)
